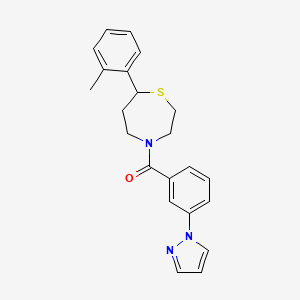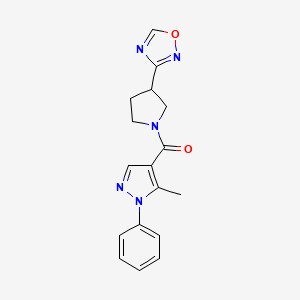![molecular formula C23H18N4OS B2494175 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-78-4](/img/structure/B2494175.png)
4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical appears to be closely related to a family of compounds involving benzothiazole and pyridine derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. They often exhibit unique physical and chemical properties due to their complex molecular structures.
Synthesis Analysis
Compounds similar to "4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide" are synthesized through multi-step reactions involving key precursors like 2-amino benzothiazole and various cyano and amino derivatives. For example, the synthesis of 4H-Pyrimido[2,1-b]benzothiazole derivatives involves reactions between amino benzothiazoles and cyanoacrylate in the presence of dimethyl formamide and anhydrous potassium carbonate (Baheti, Kapratwar, & Kuberkar, 2002).
Molecular Structure Analysis
Molecular structure analysis of these compounds typically involves advanced spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide insights into the compound's molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding its chemical reactivity and properties.
Chemical Reactions and Properties
The chemical reactions and properties of benzothiazole and pyridine derivatives are influenced by their functional groups. They can undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution, leading to a wide range of heterocyclic compounds with potential biological activity. For instance, reactions with amines, phenols, and other nucleophiles can yield diverse derivatives with varied chemical properties (Bondock, Tarhoni, & Fadda, 2011).
Scientific Research Applications
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide. For instance, Bondock et al. (2008) synthesized various heterocycles incorporating antipyrine moiety and evaluated them for antimicrobial activity. Similarly, Abu-Melha (2013) synthesized heterocycles incorporating the pyrazolopyridine moiety, which showed promising antimicrobial properties. These studies indicate a potential for using similar compounds in antimicrobial research (Bondock, Rabie, Etman, & Fadda, 2008), (Abu-Melha, 2013).
Cancer Research
In cancer research, Borzilleri et al. (2006) discovered that substituted benzamides, similar in structure to this compound, could inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in cancer therapy (Borzilleri et al., 2006).
Molecular Network Analysis
Tewari and Dubey (2009) examined the conformation of a compound similar to this compound. Their research focused on the molecular conformation and stability in solid state, which can be essential for understanding the physical properties of these compounds in various applications (Tewari & Dubey, 2009).
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of related compounds, contributing to a deeper understanding of their chemical properties. These include research by Baheti, Kapratwar, & Kuberkar (2002) and Quiroga et al. (1999) (Baheti, Kapratwar, & Kuberkar, 2002), (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
properties
IUPAC Name |
4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-15-11-16(2)21-20(12-15)29-23(26-21)27(14-19-5-3-4-10-25-19)22(28)18-8-6-17(13-24)7-9-18/h3-12H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAODVCNHFHTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)

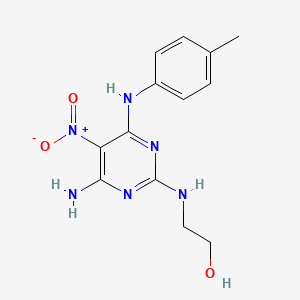

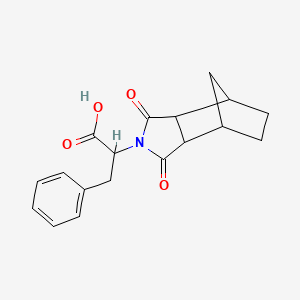

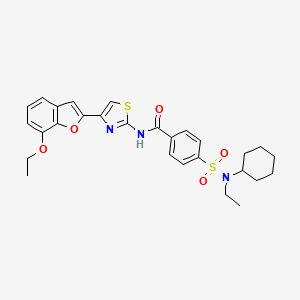
![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)
![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)

